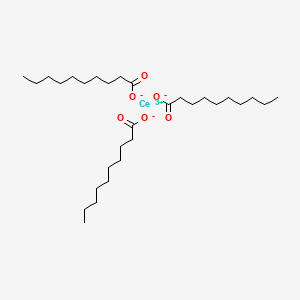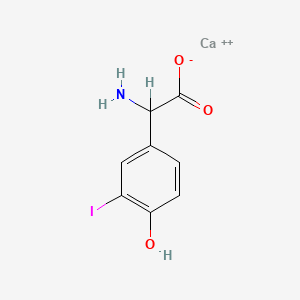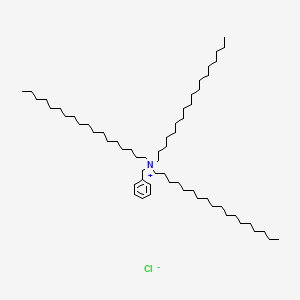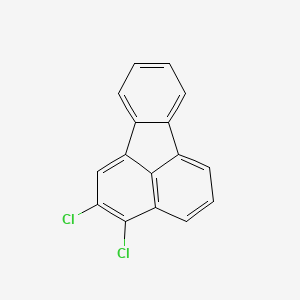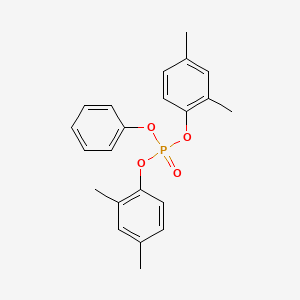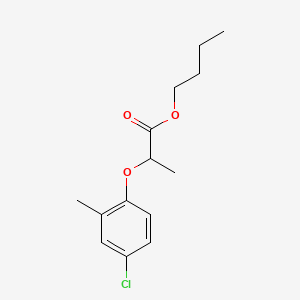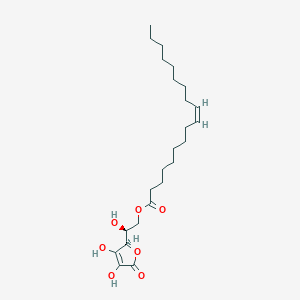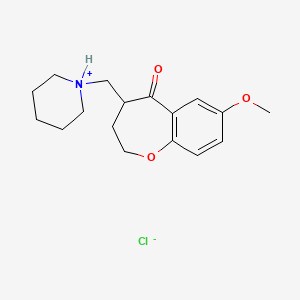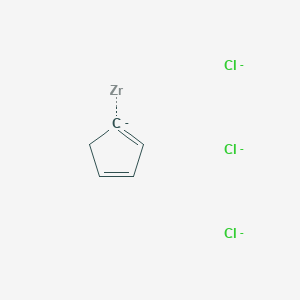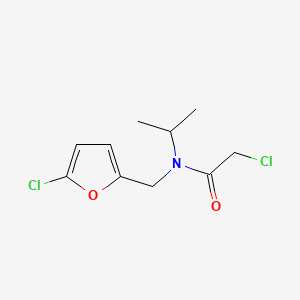
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- is a synthetic organic compound It is characterized by the presence of a chloroacetamide group attached to a furanyl ring, which is further substituted with a chloro group and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, 5-chloro-2-furancarboxaldehyde, and isopropylamine.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Reaction Steps: The key steps involve the formation of an imine intermediate, followed by nucleophilic substitution to introduce the chloro and isopropyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification Techniques: Using purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Halogenating agents like thionyl chloride or nucleophiles like sodium azide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical intermediate or active ingredient.
Agrochemicals: The compound could be used in the development of pesticides or herbicides.
Materials Science: It may find applications in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as enzyme inhibition, receptor binding, or modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, 2-chloro-N-(2-furanyl)-N-(1-methylethyl)-: Similar structure but lacks the additional chloro group on the furanyl ring.
Acetamide, 2-chloro-N-(5-chloro-2-thienyl)-N-(1-methylethyl)-: Contains a thienyl ring instead of a furanyl ring.
Acetamide, 2-chloro-N-(2-pyridyl)-N-(1-methylethyl)-: Features a pyridyl ring in place of the furanyl ring.
Uniqueness
The uniqueness of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
75228-86-3 |
|---|---|
Molekularformel |
C10H13Cl2NO2 |
Molekulargewicht |
250.12 g/mol |
IUPAC-Name |
2-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C10H13Cl2NO2/c1-7(2)13(10(14)5-11)6-8-3-4-9(12)15-8/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
NNUBGEVFECRUSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC1=CC=C(O1)Cl)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


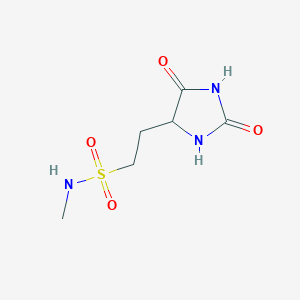
![3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride](/img/structure/B13774556.png)

